Benzyl 3,5-dinitrobenzoate

Catalog No.
S1542932
CAS No.
10478-07-6
M.F
C14H10N2O6
M. Wt
302.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 3,5-dinitrobenzoate

CAS Number

10478-07-6

Product Name

Benzyl 3,5-dinitrobenzoate

IUPAC Name

benzyl 3,5-dinitrobenzoate

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

InChI

InChI=1S/C14H10N2O6/c17-14(22-9-10-4-2-1-3-5-10)11-6-12(15(18)19)8-13(7-11)16(20)21/h1-8H,9H2

InChI Key

ULVFRRGXEDYWEM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Description

The exact mass of the compound Benzyl 3,5-dinitrobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antifungal Properties

A study published in the journal "Molecules" in 2022 investigated the antifungal properties of Benzyl 3,5-dinitrobenzoate and its derivatives []. The research found that the compound exhibited moderate antifungal activity against some Candida species, a type of fungus commonly associated with fungal infections. However, the exact mechanism of action remains unclear.

Benzyl 3,5-dinitrobenzoate is an organic compound characterized by the molecular formula C₁₄H₁₀N₂O₆. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a benzyl group, and two nitro groups are introduced at the 3 and 5 positions of the benzene ring. This compound is notable for its applications in organic synthesis and analytical chemistry, as well as its potential biological activities.

  • Reduction: This reaction typically involves hydrogen gas in the presence of a palladium catalyst (Pd/C), resulting in the conversion of nitro groups to amino groups, yielding Benzyl 3,5-diaminobenzoate.
  • Nucleophilic Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can substitute the nitro groups, leading to various substituted derivatives. This reaction is generally conducted in an aqueous or alcoholic medium.
  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions to modify the compound further.

Benzyl 3,5-dinitrobenzoate has been investigated for its potential antimicrobial properties. Studies have explored its efficacy against various pathogens, indicating possible applications in pharmaceutical research. Additionally, it has been utilized in biochemical assays to study enzyme-substrate interactions, highlighting its relevance in biological research.

The synthesis of Benzyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with benzyl alcohol. This reaction is commonly catalyzed by sulfuric acid or hydrochloric acid. The process can be summarized as follows:

  • Esterification Reaction: The carboxylic acid reacts with an alcohol to form an ester.
  • Microwave-Assisted Synthesis: A more recent approach involves treating alcohol with 3,5-dinitrobenzoic acid under microwave conditions, enhancing reaction efficiency and minimizing hazardous reagents .

Benzyl 3,5-dinitrobenzoate finds utility across various fields:

  • Organic Synthesis: It serves as a reagent for preparing various derivatives.
  • Analytical Chemistry: Employed in studying reaction mechanisms and kinetics.
  • Biological Research: Investigated for potential antimicrobial and antifungal activities.
  • Industrial Use: Utilized in producing specialty chemicals and intermediates, as well as dyes and pigments .

Research into the interactions of Benzyl 3,5-dinitrobenzoate with biological systems has revealed insights into its mechanism of action. It has been studied for enzyme inhibition and substrate interaction dynamics, contributing to the understanding of its biological effects and potential therapeutic uses.

Benzyl 3,5-dinitrobenzoate can be compared with several similar compounds:

Compound NameStructural DifferencesUnique Properties
3,5-Dinitrobenzoic AcidLacks the benzyl groupServes as a precursor for synthesizing derivatives
Ethyl 3,5-dinitrobenzoateEthyl group instead of benzylSimilar reactivity but different physical properties
Propyl 3,5-dinitrobenzoatePropyl group instead of benzylVaries in biological activity profiles

The uniqueness of Benzyl 3,5-dinitrobenzoate lies in the presence of the benzyl group, which imparts distinct chemical and physical properties that are advantageous for specific applications where its reactivity is crucial .

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Wikipedia

Benzyl 3,5-dinitrobenzoate

Dates

Modify: 2024-02-18

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